molecular formula C9H16N6O2 B607033 Decarbamoyloxysaxitoxin CAS No. 143084-69-9

Decarbamoyloxysaxitoxin

Cat. No. B607033
M. Wt: 240.27
InChI Key: ICEQSJLPASDDEC-PJPYAQQDSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Decarbamoyloxysaxitoxin is a biochemical.

Scientific Research Applications

1. Interaction with Sodium Channels

Decarbamoyloxysaxitoxin (doSTX) has been studied for its effects on sodium channels in biological systems. It has been found to reduce sodium current in frog skeletal muscle fibers, indicating its potential use in understanding ion channel dynamics and pharmacological applications (Yang, Kao, & Oshima, 1992).

2. Understanding Neurotoxins

Studies on decarbamoyloxysaxitoxin have contributed to a broader understanding of neurotoxins like saxitoxin and tetrodotoxin. Research on decarbamoyloxysaxitoxin analogues has provided insights into the active groups necessary for the biological activity of these neurotoxins (Kao & Walker, 1982).

3. Discovery and Chemical Analysis

Decarbamoyloxysaxitoxin has been a focus in the discovery and chemical analysis of new saxitoxin analogues in marine environments. These studies have helped in understanding the chemical diversity and potential biological impacts of saxitoxin derivatives (Vale, 2010).

4. Potential Pharmaceutical Applications

Research has also explored the potential pharmaceutical applications of saxitoxin homologues, including decarbamoyloxysaxitoxin. This research aims to find safer compounds for medical use, particularly in local anesthesia (Kohane et al., 1999).

5. Role in Biosynthetic Pathways

Decarbamoyloxysaxitoxin has played a role in understanding biosynthetic pathways, particularly in relation to cyanobacteria and marine dinoflagellates, which are responsible for the production of a broad group of neurotoxic alkaloids, including saxitoxin and its analogs (Wiese et al., 2010).

properties

CAS RN

143084-69-9

Product Name

Decarbamoyloxysaxitoxin

Molecular Formula

C9H16N6O2

Molecular Weight

240.27

IUPAC Name

1H,10H-Pyrrolo(1,2-c)purine-10,10-diol, 2,6-diamino-3a,4,8,9-tetrahydro-4-methyl-, (3aS-(3aalpha,4alpha,10aR*))-

InChI

InChI=1S/C9H16N6O2/c1-4-5-9(14-6(10)13-5)8(16,17)2-3-15(9)7(11)12-4/h4-5,16-17H,2-3H2,1H3,(H2,11,12)(H3,10,13,14)/t4-,5-,9-/m0/s1

InChI Key

ICEQSJLPASDDEC-PJPYAQQDSA-N

SMILES

OC1(O)CCN2[C@@]31NC(N)=N[C@@]3([H])[C@H](C)N=C2N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Decarbamoyloxysaxitoxin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Decarbamoyloxysaxitoxin
Reactant of Route 2
Decarbamoyloxysaxitoxin
Reactant of Route 3
Decarbamoyloxysaxitoxin
Reactant of Route 4
Decarbamoyloxysaxitoxin
Reactant of Route 5
Decarbamoyloxysaxitoxin
Reactant of Route 6
Decarbamoyloxysaxitoxin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.